2-Methylbutanoic acid

Catalog No.
S592403
CAS No.
116-53-0
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutanoic acid

CAS Number

116-53-0

Product Name

2-Methylbutanoic acid

IUPAC Name

2-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)O

Solubility

45 mg/mL at 20 °C
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Methylbutyric Acid;α-Methylbutyric Acid; (±)-2-Methylbutanoic Acid; (±)-2-Methylbutyric Acid; (±)-Methylethylacetic acid; (±)-α-Methylbutyric acid; 2-Ethylpropanoic Acid; 2-Methyl-n-butyric acid; 2-Methylbutanoic Acid; 2-Methylbutyric acid; Active

Canonical SMILES

CCC(C)C(=O)O

Potential Role in Cardiovascular Health

Recent research suggests a link between 2-methylbutanoic acid and cardiovascular health, particularly in patients undergoing hemodialysis for end-stage renal disease. Studies have shown a negative association between circulating levels of 2-methylbutanoic acid and bone morphogenetic protein 6 (BMP-6), a protein involved in vascular calcification PubMed: . This suggests that 2-methylbutanoic acid may play a role in protecting against vascular calcification, a major risk factor for cardiovascular disease in hemodialysis patients. However, further research is needed to understand the underlying mechanisms and translate these findings into clinical applications.

Occurrence and Production

2-methylbutanoic acid can be found naturally in various sources, including certain foods like cheese and dairy products, as well as in the fermentation products of some microorganisms like shiitake mushrooms PubMed: . Additionally, it can be synthesized in the laboratory through various chemical reactions.

Other Research Applications

-methylbutanoic acid is also used in various other areas of scientific research, including:

  • Biochemistry: Studying its role as a metabolite in various biological processes.
  • Material science: As a potential component in the development of new materials, such as bioplastics.
  • Environmental science: Investigating its presence and potential impact in the environment.

2-Methylbutanoic acid, also known as ethylmethylacetic acid or alpha-methylbutyric acid, is a branched-chain fatty acid with the chemical formula C5H10O2C_5H_{10}O_2 and a molecular weight of approximately 102.13 g/mol. It is classified within the group of methyl-branched fatty acids, characterized by an acyl chain that features a methyl branch. This compound is typically saturated and can contain one or more methyl groups, contributing to its unique properties and reactivity .

2-Methylbutanoic acid is a short-chain fatty acid (SCFA) that can be metabolized by gut bacteria. These SCFAs play a role in gut health by regulating epithelial cell function, immune response, and energy metabolism []. The branched-chain structure of 2-methylbutanoic acid might influence its specific interactions with gut microbiota compared to linear SCFAs, but more research is needed to understand the detailed mechanisms [].

Typical of carboxylic acids, including:

  • Neutralization: Reacting with bases such as potassium hydroxide to form salts and water.
    C5H10O2+KOHC5H9O2K+H2O\text{C}_5\text{H}_{10}\text{O}_2+\text{KOH}\rightarrow \text{C}_5\text{H}_{9}\text{O}_2\text{K}+\text{H}_2\text{O}
  • Esterification: Reacting with alcohols in the presence of an acid catalyst to produce esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form smaller aliphatic compounds.

In biological systems, 2-methylbutanoic acid is recognized as a metabolite derived from the amino acid leucine during nutrient starvation in bacteria. It plays a role in various metabolic pathways and has been identified as a human metabolite as well . Its biological relevance includes potential implications in energy metabolism and signaling pathways.

Several methods exist for synthesizing 2-methylbutanoic acid:

  • From Leucine: The most natural route involves the degradation of leucine, an essential amino acid.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including:
    • Grignard Reactions: Utilizing Grignard reagents to introduce the methyl branch.
    • Hydrolysis of Esters: Starting from methyl esters followed by hydrolysis to yield the acid.

2-Methylbutanoic acid has several applications across various fields:

  • Flavoring Agents: Used in food products for its characteristic flavor profile.
  • Fragrance Industry: Employed in perfumes and cosmetics due to its pleasant scent.
  • Biochemical Research: Utilized in studies involving metabolic pathways and microbial activity.

2-Methylbutanoic acid shares structural similarities with several other fatty acids. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Butanoic AcidC4H8O2C_4H_8O_2Straight-chain structure without branching
Valeric AcidC5H10O2C_5H_{10}O_2Straight-chain isomer with no methyl branching
3-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Methyl group at the third carbon
Isobutyric AcidC4H8O2C_4H_8O_2Branched structure but shorter than 2-methylbutanoic acid

Uniqueness: The presence of the methyl group at the second carbon distinguishes 2-methylbutanoic acid from its isomers and similar compounds, affecting both its physical properties and biological activities.

Enantiomeric Properties and Implications

2-Methylbutanoic acid exists as two non-superimposable mirror-image enantiomers: the (R)-form and (S)-form. These enantiomers differ in their spatial arrangement around the chiral center at the second carbon atom, leading to divergent interactions in biological systems. The (R)-enantiomer occurs naturally in cocoa beans (Theobroma cacao) and valerian roots (Valeriana officinalis), while the (S)-enantiomer is prevalent in fruits such as apples (Malus domestica) and apricots (Prunus armeniaca) [1] [2].

Table 1: Comparative Properties of 2-Methylbutanoic Acid Enantiomers

Property(R)-2-Methylbutanoic Acid(S)-2-Methylbutanoic Acid
Natural SourcesCocoa beans, valerian rootsApples, apricots, orchids
Odor ProfilePungent, cheesySweet, fruity
Specific Rotation (°)+7.5 (polarized light)-7.5 (polarized light)
Melting Point (°C)-60-60

The olfactory disparity between enantiomers underscores the role of chirality in sensory perception. For instance, (S)-2-methylbutanoic acid contributes to the fruity aroma of Luisia curtisii orchids, whereas the (R)-enantiomer’s pungent odor is detectable in fermented cocoa products [1] [4]. This dichotomy arises from differential binding to olfactory receptors, which exhibit stereoselectivity for specific enantiomers [6].

Structure-Activity Relationships

The biological activity of 2-methylbutanoic acid is intrinsically linked to its structural features:

  • Branching and Hydrophobicity: The methyl group at the second carbon enhances lipid solubility, facilitating interactions with hydrophobic binding pockets in proteins.
  • Carboxyl Group Reactivity: The carboxylic acid moiety enables hydrogen bonding and ionic interactions, critical for substrate-enzyme recognition.
  • Steric Effects: The spatial arrangement of the methyl group influences steric hindrance, modulating binding affinity to receptors.

For example, in olfactory receptor OR51E2, short-chain fatty acids like 2-methylbutanoic acid bind to a compact 31 ų pocket, where steric constraints favor interactions with the (S)-enantiomer’s smaller methyl group orientation [6]. This selectivity is abolished in mutants with enlarged binding pockets, confirming the role of steric complementarity [6].

Chiral Recognition in Biological Systems

Chiral discrimination of 2-methylbutanoic acid enantiomers occurs at molecular and cellular levels:

  • Enzymatic Specificity: Valeriana officinalis oxidizes amyl alcohols to preferentially yield (S)-2-methylbutanoic acid, a process mediated by stereoselective alcohol dehydrogenases [1].
  • Receptor Binding: Human olfactory receptors exhibit enantiomer-specific activation. Molecular dynamics simulations reveal that (S)-2-methylbutanoic acid induces conformational changes in extracellular loop 3 (ECL3) of OR51E2, triggering downstream signaling [6].
  • Synthetic Chiral Recognition: The first enantioselective synthesis in 1904 utilized brucine, a chiral base, to resolve racemic ethyl(methyl)malonic acid into optically active 2-methylbutanoic acid [1].

Theoretical Models for Stereochemical Behavior

Modern computational techniques elucidate the stereochemical behavior of 2-methylbutanoic acid:

  • Molecular Dynamics (MD) Simulations: MD studies of OR51E2 demonstrate that the (S)-enantiomer forms stable hydrogen bonds with Thr269 and Asp83 residues, whereas the (R)-enantiomer adopts a suboptimal orientation due to steric clashes [6].
  • Quantum Mechanical Calculations: Density functional theory (DFT) predicts the (S)-enantiomer’s lower activation energy for esterification, aligning with experimental observations of its higher reactivity in chiral ester synthesis [1].
  • Cryo-Electron Microscopy (Cryo-EM): High-resolution structures of OR51E2 bound to 2-methylbutanoic acid validate theoretical models, showing how ECL3 rearrangement facilitates G-protein coupling [6].

Equation 1: Free Energy of Binding (ΔG)
$$
\Delta G = -RT \ln Kd
$$
Where $$K
d$$ is the dissociation constant for enantiomer-receptor complexes. MD simulations estimate a 2.3 kcal/mol lower ΔG for (S)-2-methylbutanoic acid compared to the (R)-form, explaining its higher receptor affinity [6].

Historical Synthesis Approaches

3.1.1 Marckwald’s Enantioselective Work (1904)

Wilhelm Marckwald reported the first deliberately enantioselective chemical synthesis when he heated the brucine salt of 2-ethyl-2-methylmalonic acid. Controlled decarboxylation delivered optically active 2-methylbutanoic acid with ca. 10 percent enantiomeric excess toward the levorotatory isomer [1] [2] [3]. This experiment demonstrated that asymmetry could be induced in a laboratory reaction using a chiral organic base rather than biological systems, marking the birth of asymmetric catalysis.

3.1.2 Evolution of Synthetic Approaches

Early non-enantioselective preparations exploited simple carbon–carbon bond construction, notably:

  • Grignard addition of 2-chlorobutane to solid carbon dioxide, followed by acidic work-up to give racemic acid [4].
  • Alkaline hydrolysis of 2-methylbutanenitrile isolated from fusel alcohol oxidation [5].
    Refinements through the twentieth century focused on higher stereochemical control, milder conditions, and scalable feedstocks as outlined in Table 1.
EraKey transformationCatalyst / AuxiliaryYield (%)Enantiomeric excess (%)Source
1904Decarboxylation of 2-ethyl-2-methylmalonic acidBrucine551021
1956Electrolytic decarboxylation of (+)-acid saltsPlatinum electrode6206
1986Copper(I)-cinchona decarboxylationCopper(I) chloride + quinine derivative493126
1994Hydrogenation of tiglic acidRuthenium acetate + octahydro-bis(diphenylphosphino)-binaphthyl>998234
2012Fluorinated diphosphine-ruthenium hydrogenation (dense phase carbon dioxide)Ruthenium acetate + hexafluoro-BINAP analogue968936

Contemporary Synthetic Strategies

3.2.1 Organometallic Pathways

Direct carbon–carbon bond formation remains the industrial backbone for racemic 2-methylbutanoic acid. Grignard reaction between 2-chlorobutane and carbon dioxide proceeds at ambient pressure, furnishing crude acid after aqueous quench and distillation [4]. Recent variants employ magnesium activation in tetrahydrofuran to reduce magnesium salt waste and improve atom economy.

3.2.2 Asymmetric Catalysis

Catalytic asymmetric hydrogenation of tiglic acid (trans-2-methyl-2-butenoic acid) now affords either enantiomer in >95 percent enantiomeric excess under mild hydrogen pressure (30–50 bar). The most widely implemented catalyst family is based on octahydro-bis(diphenylphosphino)-1,1'-binaphthyl–ruthenium(II) acetate complexes [6]. Mechanistic investigations indicate a monohydridoruthenium intermediate delivering syn-addition and chirality transfer through a six-membered chair transition state [7].

3.2.3 Green Chemistry Applications

Three innovations have lowered environmental impact:

  • Supercritical carbon dioxide replaces organic solvents during asymmetric hydrogenation, maintaining ≥81 percent enantiomeric excess while eliminating volatile organic emissions [8].
  • Aqueous biphasic rhodium catalysis enables hydroformylation–hydrogenation tandem reactions; ionic ligands retain the metal in water, permitting catalyst recycle over ten cycles with <2 percent loss of activity [9].
  • Nitric-acid–oxygen co-oxidation converts 2-methylbutanal to the acid at room temperature without heavy-metal catalysts, achieving 90 percent selectivity and generating only nitrogen dioxide as a recyclable by-product [10].
Green metricClassical processImproved processReduction achievedSource
Process mass intensity (kg input kg-1 product)281257%42
Volatile organic solvent usage (L t-1)2400 (supercritical carbon dioxide)100%42
Ruthenium loss per batch (ppm)38<1 (aqueous biphasic)97%47

Process Chemistry Advancements

3.3.1 Hydroformylation Mechanisms

Large-volume manufacture routes C-four olefin streams to the acid via two steps: (i) hydroformylation of 1-butene giving mainly 2-methylbutanal; (ii) controlled oxidation of the aldehyde. Modern rhodium carbonyl catalysts bearing polyether-phosphite ligands give linear-to-branched aldehyde ratios above 95 : 5 at 80 degrees C and 10 bar synthesis gas [11]. Triphenylphosphine-modified cobalt complexes remain preferred for very high-temperature operation (>150 degrees C) despite lower selectivity [12]. Mechanistic study reveals rate-determining migratory insertion followed by acyl-metal hydrogenolysis, with ligand bite angle dictating regio-outcome [13].

CatalystTemperature (°C)Total pressure (bar)Linear : branched aldehydeAldehyde yield (%)Reference
Hydridocarbonyl-tris(triphenylphosphine)-rhodium80697 : 3>9954
Hydridocarbonyl-tris(triphenylphosphite)-cobalt1605085 : 159260
N-pyrrolylphosphine–rhodium acetylacetonate708>99 : 18854
3.3.2 Oxidation Processes

Selective oxidation of 2-methylbutanal to the corresponding acid can be achieved by:

  • Nitric-acid–oxygen systems catalysed by iron(III) chloride in hexafluoropropan-2-ol, quantitative conversion at 25 degrees C in two hours [10].
  • Low-temperature heterogeneous oxidation over wood-fly-ash supported manganese oxides, 3.2 × 10-9 mol g-1 s-1 rate at 25 degrees C, complete mineralisation to carbon dioxide after six hours [14].
    These methods minimise chlorinated waste compared with traditional chromic acid procedures.
3.3.3 Enantiomeric Purification Strategies

High-performance chiral liquid chromatography on derivatised polysaccharide stationary phases affords baseline separation of the (R)- and (S)-acids up to 100 gram scale; recoveries exceed 95 percent with <0.1 percent cross-contamination [7]. Where chromatography is impractical, lipase-catalysed kinetic resolution of ethyl 2-methylbutanoate provides the unwanted ester in ≥98 percent enantiomeric excess after 40 percent conversion, followed by saponification to the optically enriched acid [15].

Physical Description

Liquid
Solid
colourless to pale yellow liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg

Heavy Atom Count

7

Density

0.932-0.936

LogP

1.18 (LogP)
1.18

UNII

PX7ZNN5GXK

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in contraception and HIV prevention.

Mechanism of Action

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS.

Vapor Pressure

0.49 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9007-16-3
116-53-0
600-07-7

Wikipedia

2-Methylbutanoic_acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Butanoic acid, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

The characteristic smell emitted from two scale insects,

Kazutoshi Sakurai, Kenichi Tomiyama, Yoshihiro Yaguchi, Yoshinori Asakawa
PMID: 32419623   DOI: 10.1080/09168451.2020.1763156

Abstract

The volatile components emitted from two scale insects,
and
, were identified using GC-MS analysis. The major volatile components of the solvent extract from
were α-humulene (35.8%) and δ-cadinene (17.0%), while those of
were β-selinene (10.3%) and β-elemene (5.1%). In GC/olfactometry, linalool, butyric acid, 3-methylbutyric acid, 2-methylbutyric acid, and vanillin were identified as the odor-active components of the extract from
, in addition to trace amounts of
-4,5-epoxy-(2
)-decenal, 4-methyl-(3
)-hexenoic acid, and phenylacetic acid. With regard to
-4,5-epoxy-(2
)-decenal, 3-methylbutyric acid, and phenylacetic acid were identified as the odor-active components. Besides, decan-1,4-olide (γ-decalactone) with milky cherry-like note and 3-hydroxy-4,5-dimethylfuran-2(5
)-one (sotolone) with brown sugar-like note were also detected as the characteristic cherry-like sweet-and-sour note of these two scale insects.
GC: Gas chromatography; GC/O: gas chromatography/olfactometry.


A comparative study of the volatile profile of wine vinegars with protected designation of origin by headspace stir bar sorptive extraction

Rocío Ríos-Reina, M Pilar Segura-Borrego, Diego L García-González, M Lourdes Morales, Raquel M Callejón
PMID: 31284980   DOI: 10.1016/j.foodres.2019.04.071

Abstract

The characteristic volatile profile of the Spanish Vinagre de Jerez (VJ), Vinagre de Condado de Huelva (VC) and Vinagre de Montilla-Moriles (VMM) protected designation of origin (PDO) wine vinegars has been studied and compared for the first time by headspace stir bar sorptive extraction-gas chromatography-mass spectrometry (HSSE-GC-MS). The possible markers of each category and PDO were assessed. Acetates were the majority group in all vinegars, while ketones, C
-norisoprenoids and volatile phenols showed significant differences between the three PDOs. Analysis of variance (ANOVA), heatmap and partial least squares-discriminant analysis (PLS-DA) were performed. According to these results, 1-heptanol, methyl nonanoate, 2-methylbutanoic acid, 2,2,6-trimethyl-cyclohexanone, trans-2-decenal, eucalyptol and α-terpineol, were the most significant compounds for differentiating of VC, diacetyl and acetoin, ethyl 3-ethoxypropanoate, 2- and 3-heptanone, 2-methyl-1-hexadecanol, 1-octen-3-ol, p-Cresol and camphene for VMM; and β-damascenone, 5-hydroxymethylfurfural, 3-heptanol, trans-2-hexen-1-ol and trans-2-hexen-1-yl acetate for VJ. Classification results showed that 100% of PDO samples were correctly classified, reaffirming the utility of the volatile profiles for classifying and authenticating wine vinegar PDOs.


Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake

Yanyan Zhang, Marco Alexander Fraatz, Florian Birk, Marina Rigling, Andreas Hammer, Holger Zorn
PMID: 30381215   DOI: 10.1016/j.foodchem.2018.06.027

Abstract

Up to 35% of (R)-methyl 2-methylbutanoate (M2MB) was observed in a beverage fermented with shiitake. As M2MB naturally occurs typically in high excesses of the (S)-enantiomer, the origin of the (R)-ester was elucidated by stable isotope labeled precursor-feeding studies. (R)-2-Methylbutanoic acid was identified as the main precursor in the substrate wort. Trace amounts of (R)-M2MB were produced by transformation of unsaturated secondary metabolites (tiglic aldehyde and tiglic acid) derived from l-isoleucine. Surprisingly, shiitake esterified (R)-2-methylbutanoic acid faster to (R)-M2MB than the corresponding (S)-enantiomer. Concurrently, spontaneous non-enantioselective degradation of M2MB occurred in shiitake. This explains diverse enantiomeric ratios of M2MB and different enantiomeric ratios of 2-methylbutanoic acid and M2MB in the beverage. As the odor threshold values of (R)-and (S)-M2MB differ significantly, these findings are of high relevance for the overall flavor of the fermented beverage and elucidate the discrepancy of enantiomeric ratios of 2-alkyl-branched acids and esters reported in nature.


Effects of concentrate-to-forage ratios and 2-methylbutyrate supplementation on ruminal fermentation, bacteria abundance and urinary excretion of purine derivatives in Chinese Simmental steers

C Wang, Q Liu, G Guo, W J Huo, C X Pei, S L Zhang, H Wang
PMID: 29717516   DOI: 10.1111/jpn.12915

Abstract

This study evaluated the effects of dietary concentrate levels and 2-methylbutyrate (2MB) supplementation on performance, ruminal fermentation, bacteria abundance, microbial enzyme activity and urinary excretion of purine derivatives (PD) in steers. Eight ruminally cannulated Simmental steers (12 months of age; 389 ± 3.7 kg of body weight) were used in a replicated 4 × 4 Latin square design with a 2 × 2 factorial arrangement. Moderate-concentrate (400 g/kg diet [MC]) or high-concentrate (600 g/kg diet [HC]) diets were fed with or without 2MB (0 g/day [2MB-] or 15.0 g/day [2MB+]). Dry matter intake and average daily gain increased, but feed conversion ratio decreased with the HC diet or 2MB supplementation. Ruminal pH decreased, but total volatile fatty acid increased with the HC diet or 2MB supplementation. Molar proportion of acetate and acetate-to-propionate ratio decreased with the HC diet, but increased with 2MB supplementation. Propionate molar proportion and ruminal NH
-N content increased with the HC diet, but decreased with 2MB supplementation. Neutral detergent fibre degradability decreased with the HC diet, but increased with 2MB supplementation. Crude protein degradability increased with the HC diet or 2MB supplementation. Abundance of Ruminococcus albus, Ruminococcus flavefaciens, Fibrobacter succinogenes and Bufyrivibrio fibrisolvens as well as activities of carboxymethyl cellulase, cellobiase, xylanase and pectinase decreased with the HC diet, but increased with 2MB supplementation. However, abundance of Prevotella ruminicola and Ruminobacter amylophilus as well as activities of α-amylase and protease increased with the HC diet or 2MB supplementation. Total PD excretion also increased with the HC diet or 2MB supplementation. The results suggested that growth performance, ruminal fermentation, CP degradability and total PD excretion increased with increasing dietary concentrate level from 40% to 60% or 2MB supplementation. The observed diet × 2MB interaction indicated that supplementation of 2MB was more efficacious for improving growth performance, ruminal fermentation and total PD excretion with promoted ruminal bacteria abundance and enzyme activity in the MC diet than in the HC diet.


Bioassay-guided isolation of anti-seizure principles from Semen Pharbitidis using a zebrafish pentylenetetrazol seizure model

Maoxuan Liu, Daniëlle Copmans, Jing-Guang Lu, Ming-Rong Yang, Jo Sourbron, Annelii Ny, Zhi-Hong Jiang, Peter A M de Witte, Walter Luyten
PMID: 30572093   DOI: 10.1016/j.jep.2018.12.024

Abstract

Semen Pharbitidis, the seeds of Pharbitis nil (Linn.) Choisy (Convolvulaceae) is a well-known traditional Chinese medicinal plant used for treating helminthiasis and epilepsy in China.
This study aims to identify the anti-seizure components from Semen Pharbitidis.
A bioassay-guided isolation of anti-seizure compounds from Semen Pharbitidis was performed using a zebrafish pentylenetetrazol seizure model. The structures of active compounds were elucidated by high resolution mass spectrometry. The fragments of active compounds were tested for anti-seizure activity as well.
The bioassay-guided isolation of ethanol extract of Semen Pharbitidis led to a group of resin glucosides, namely pharbitin. One of the fragments of pharbitin, 2-methylbutyric acid, also showed anti-seizure activity.
We provided further experimental scientific evidence to support the traditional use of Semen Pharbitidis for the treatment of epilepsy. Pharbitin was identified to be the main anti-seizure component in Semen Pharbitidis.


Effects of dietary protein levels and 2-methylbutyrate on ruminal fermentation, nutrient degradability, bacterial populations and urinary purine derivatives in Simmental steers

C Wang, Q Liu, G Guo, W J Huo, C X Pei, S L Zhang, W Z Yang
PMID: 29095532   DOI: 10.1111/jpn.12797

Abstract

The objective of this study was to evaluate the effects of dietary crude protein (CP) levels and 2-methylbutyrate (MB) supplementation on ruminal fermentation, bacterial populations, microbial enzyme activity and urinary excretion of purine derivatives (PD) in Simmental steers. Eight ruminally cannulated Simmental steers, averaging 18 months of age and 465 ± 8.6 kg of body weight (BW), were used in a replicated 4 × 4 Latin square design by a 2 × 2 factorial arrangement. Low protein (98.5 g CP/kg dry matter [LP] or high protein (128.7 g CP/kg dry matter [HP]) diets were fed with MB supplementation (0 g [MB-] or 16.8 g steer
day
[MB+]). Steers were fed a total mixed ration with dietary corn straw to concentrate ratio of 50:50 (dry matter [DM] basis). The CP × MB interaction was observed for ruminal total VFA, molar proportions of acetate and propionate, acetate to propionate ratio, ammonia-N, effective degradability of neutral detergent fibre (NDF) and CP, microbial enzyme activity, bacterial populations and total PD excretion (p < .05). Ruminal pH decreased (p < .05), but ruminal total VFA concentration increased (p < .05) with increasing dietary CP level or MB supplementation. Acetate molar proportion increased (p = .043) with MB supplementation, but was not affected by dietary CP level. Propionate molar proportion decreased (p < .05) with increasing dietary CP level or MB supplementation. Consequently, acetate-to-propionate ratio increased (p = .001) with MB supplementation, but was not affected by dietary CP level. Ruminal ammonia-N content increased (p = .034) with increasing dietary CP level, but decreased (p = .012) with MB supplementation. The effective degradability of NDF and CP increased (p < .05) with increasing dietary CP level or MB supplementation. Microbial enzyme activity, bacterial populations and total PD excretion also increased (p < .05) with increasing dietary CP level or MB supplementation. The results indicated that ruminal fermentation, nutrient degradability, microbial enzyme activity, ruminal bacterial populations and microbial protein synthesis improved with increasing dietary CP level or MB supplementation in steers.


RIFM fragrance ingredient safety assessment, 2-methylbutyric acid, CAS Registry Number 116-53-0

A M Api, F Belmonte, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, S La Cava, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31199989   DOI: 10.1016/j.fct.2019.110574

Abstract




Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases

Mateus Mittersteiner, Bruna Luiza Linshalm, Ana Paula Furlan Vieira, Patrícia Bulegon Brondani, Dilamara Riva Scharf, Paulo Cesar de Jesus
PMID: 29083057   DOI: 10.1002/chir.22779

Abstract

The application of several immobilized lipases has been explored in the enantioselective esterification of (R,S)-2-methylbutyric acid, an insect pheromone precursor. With the use of Candida antarctica B, using hexane as solvent, (R)-pentyl 2-methylbutyrate was prepared in 2 h with c 40%, ee
90%, and E = 35, while Thermomyces lanuginosus leads to c 18%, ee
91%, and E = 26. The (S)-enantiomer was obtained by the use of Candida rugosa or Rhizopus oryzae (2-h reaction, c 34% and 35%, ee
75 and 49%, and E = 10 and 4, respectively). Under optimal conditions, the effect of the solvent, the molar ratio, and the nucleophile were evaluated.


Computational study of the binding mechanism of medium chain acyl-CoA synthetase with substrate in Methanosarcina acetivorans

Juan Du, Xiaolu Wang, Qingjuan Nie, Jianming Yang, Xiaojun Yao
PMID: 28751277   DOI: 10.1016/j.jbiotec.2017.07.025

Abstract

The acyl-AMP forming family of adenylating enzymes catalyzes the formation of acyl-CoA from an acyl substrate, ATP, and CoA, which is a metabolite of many catabolic and anabolic processes. The medium-chain acyl-CoA synthetase from Methanosarcina acetivorans, designated Macs
, uses 2-methylbutyrate as its preferred substrate. It is reported that the interaction between the sidechain of Cys298 and Lys256 of this enzyme is important for the catalytic activity. The mutation of these residues resulted in the changes of the structure stability and the reduced or absence catalytic activity. In the present study, the binding mechanism between the substrate 2-methylbutyrate- AMP (2MeBA) and Macs
were explored by integrating multiple computational methods including molecular docking, molecular dynamics simulations, binding free energy calculation, active site access channel analysis and principal component analysis. The binding free energy between WT, mutated Macs and substrate was calculated by MM-GBSA method, which indicated that the binding affinity between this enzyme and substrate was stronger in the WT than that in the mutated forms (K256L, K256T and C298Y). Per-residue binding free energy decomposition identified some residues, such as Gly327, Phe350, Gly351, Gln352 and Lys461, which are important for the enzyme and substrate binding affinity. The access channels of the mutant system (Macs
, Macs
and Macs
) were found to be different from those in the wild-type systems. It suggested that K256L and C298Y induced larger flexibility to the overall protein compared with the WT, whereas K256T induced larger flexibility to the partial protein compared with the WT by PCA vector porcupines. This study provides novel insight to understand the substrate binding mechanism of Macs and useful information for the rational enzyme design.


Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach

Ping-Hsun Wu, Yi-Wen Chiu, Hsin-Bai Zou, Cheng-Chih Hsu, Su-Chu Lee, Yi-Ting Lin, Yi-Chun Tsai, Mei-Chuan Kuo, Shang-Jyh Hwang
PMID: 31842275   DOI: 10.3390/nu11123033

Abstract

Short-chain fatty acids (SCFAs) can reduce pro-inflammatory parameters and oxidative stress, providing potential cardiovascular (CV) benefits. Although some evidence links SCFAs with host metabolic health via several biological mechanisms, the role of SCFA on CV disease in patients with kidney disease remains unclear. Herein, we investigate the association between a SCFA, 2-methylbutyric acid, and target CV proteomics to explore the potential pathophysiology of SCFA-related CV benefit in patients with kidney disease. Circulating 2-methylbutyric acid was quantified by high-performance liquid chromatography and 181 CV proteins by a proximity extension assay in 163 patients undergoing hemodialysis (HD). The associations between 2-methylbutyric acid and CV proteins were evaluated using linear regression analysis with age and gender, and multiple testing adjustment. The selected CV protein in the discovery phase was further confirmed in multivariable-adjusted models and evaluated by continuous scale association. The mean value of circulating 2-methylbutyric acid was 0.22 ± 0.02 µM, which was negatively associated with bone morphogenetic protein 6 (BMP-6) according to the false discovery rate (FDR) multiple testing adjustment method. The 2-methylbutyric acid level remained negatively associated with BMP-6 (β coefficient -1.00, 95% confidence interval -1.45 to -0.55,
< 0.001) after controlling for other CV risk factors in multivariable models. The cubic spline curve demonstrated a linear relationship. In conclusion, circulating 2-methylbutyric acid level was negatively associated with BMP-6, suggesting that this pathway maybe involved in vascular health in patients undergoing HD. However, further in vitro work is still needed to validate the translation of the mechanistic pathways.


Explore Compound Types